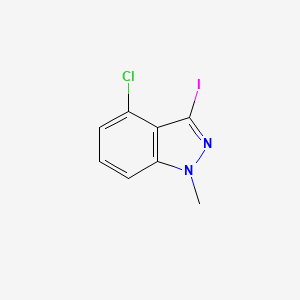

4-Chloro-3-iodo-1-methyl-1H-indazole

Description

BenchChem offers high-quality 4-Chloro-3-iodo-1-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodo-1-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFCCUBVRYSOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Cl)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650990 | |

| Record name | 4-Chloro-3-iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-58-8 | |

| Record name | 4-Chloro-3-iodo-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3-iodo-1-methyl-1H-indazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole

Introduction

4-Chloro-3-iodo-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a prevalent feature in numerous biologically active compounds, including potent kinase inhibitors used in oncology and the treatment of inflammatory diseases[1]. The specific substitution pattern of this molecule—a chloro group at position 4, an iodo group at position 3, and a methyl group at the N1 position—provides three distinct points for further chemical modification. The C3-iodo group is particularly valuable, serving as a versatile handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings[2].

This guide provides a comprehensive overview of the synthetic pathways to 4-chloro-3-iodo-1-methyl-1H-indazole, designed for researchers, chemists, and drug development professionals. It emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and presents detailed, field-proven protocols.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 4-chloro-3-iodo-1-methyl-1H-indazole logically begins with the commercially available starting material, 4-chloro-1H-indazole. The core challenge lies in the regioselective introduction of the iodo and methyl groups. Two primary synthetic strategies can be envisioned:

-

Pathway A: Iodination Followed by Methylation. This route involves the initial iodination of 4-chloro-1H-indazole at the C3 position, followed by the methylation of the resulting 4-chloro-3-iodo-1H-indazole at the N1 position.

-

Pathway B: Methylation Followed by Iodination. This alternative route begins with the methylation of 4-chloro-1H-indazole to form 4-chloro-1-methyl-1H-indazole, which is then subjected to iodination at the C3 position.

The choice between these pathways depends on factors such as reaction efficiency, regioselectivity, and the ease of purification of intermediates. This guide will explore both routes, providing a comparative analysis to inform the synthetic chemist's decision-making process.

Pathway A: Iodination Followed by N-Methylation

This pathway is often preferred due to the well-established and highly regioselective nature of C3-iodination on the indazole ring system.

Step 1: Synthesis of 4-Chloro-3-iodo-1H-indazole (2)

The introduction of an iodine atom at the C3 position of the indazole ring is a critical transformation. This reaction proceeds via an electrophilic substitution mechanism on the deprotonated indazole.

Mechanism and Rationale: The C3 position of the indazole ring is acidic. In the presence of a strong base such as potassium hydroxide (KOH), the N1 proton is abstracted to form an indazolide anion. This anion increases the electron density of the heterocyclic ring system, making it highly susceptible to electrophilic attack. Molecular iodine (I₂) acts as the electrophile. The reaction is highly regioselective for the C3 position due to the electronic properties of the indazole ring system. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this reaction as it effectively solubilizes the reagents and facilitates the ionic mechanism[2].

Experimental Protocol:

-

To a stirred solution of 4-chloro-1H-indazole (1) (1.0 eq) in DMF, add molecular iodine (I₂) (2.0 eq).

-

Add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench the excess iodine.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel to afford pure 4-chloro-3-iodo-1H-indazole (2) [2].

Step 2: Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole (3)

The final step in this pathway is the N-methylation of the 4-chloro-3-iodo-1H-indazole intermediate.

Mechanism and Rationale: The methylation of indazoles in the presence of a base typically proceeds via an Sₙ2 reaction. The base (e.g., KOH) deprotonates the indazole at the N1 position, generating the nucleophilic indazolide anion. This anion then attacks the electrophilic methyl group of the methylating agent, typically methyl iodide (MeI). Direct methylation of indazoles generally favors the formation of the thermodynamically more stable N1-methylated isomer over the N2 isomer[2]. Performing the reaction at a low temperature (0 °C) helps to control the reaction rate and improve selectivity.

Experimental Protocol:

-

Dissolve 4-chloro-3-iodo-1H-indazole (2) (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

-

Add powdered potassium hydroxide (KOH) (1.5 eq) and stir the suspension for 15-20 minutes.

-

Add methyl iodide (MeI) (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir for an additional 2-4 hours, gradually warming to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent by rotary evaporation.

-

Dissolve the resulting residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-chloro-3-iodo-1-methyl-1H-indazole (3) [2].

Pathway B: N-Methylation Followed by Iodination

This alternative route reverses the order of the functionalization steps.

Step 1: Synthesis of 4-Chloro-1-methyl-1H-indazole (4)

The initial step involves the N-methylation of the starting material, 4-chloro-1H-indazole.

Mechanism and Rationale: The mechanism is identical to the methylation step described in Pathway A. The use of a base and methyl iodide leads to the preferential formation of the N1-methylated product due to thermodynamic stability[2].

Experimental Protocol:

-

Dissolve 4-chloro-1H-indazole (1) (1.0 eq) in acetone and cool the solution to 0 °C.

-

Add potassium hydroxide (KOH) (1.5 eq) and stir the mixture for 15-20 minutes.

-

Add methyl iodide (MeI) (1.1 eq) dropwise.

-

Stir the reaction for 2-4 hours while allowing it to warm to room temperature.

-

Work up the reaction as described in Step 2 of Pathway A, including solvent removal and extraction.

-

Purify the crude product by column chromatography to obtain 4-chloro-1-methyl-1H-indazole (4) .

Step 2: Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole (3)

The final step is the iodination of the N-methylated intermediate.

Mechanism and Rationale: Unlike the iodination of 1H-indazole, the N1-methylated substrate cannot be deprotonated at the nitrogen. However, the C3 position remains susceptible to electrophilic substitution. The reaction likely proceeds through direct electrophilic attack of iodine on the electron-rich indazole ring. The presence of a base is still beneficial to facilitate the reaction, potentially by forming a more reactive iodine species or by neutralizing the HI byproduct. The N1-methyl group serves as a permanent protecting group, preventing any ambiguity in the site of methylation.

Experimental Protocol:

-

To a stirred solution of 4-chloro-1-methyl-1H-indazole (4) (1.0 eq) in DMF, add molecular iodine (I₂) (2.0 eq).

-

Add potassium hydroxide (KOH) pellets (4.0 eq) to the mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup with 10% NaHSO₃ solution, followed by extraction with an organic solvent.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product (3) by silica gel column chromatography.

Summary and Pathway Comparison

Both pathways are viable for the synthesis of 4-chloro-3-iodo-1-methyl-1H-indazole. The choice of route may be influenced by the specific experimental context and desired purity of the intermediates.

| Step | Pathway A | Pathway B |

| Starting Material | 4-Chloro-1H-indazole (1) | 4-Chloro-1H-indazole (1) |

| Intermediate 1 | 4-Chloro-3-iodo-1H-indazole (2) | 4-Chloro-1-methyl-1H-indazole (4) |

| Final Product | 4-Chloro-3-iodo-1-methyl-1H-indazole (3) | 4-Chloro-3-iodo-1-methyl-1H-indazole (3) |

| Key Advantage | Highly predictable C3-iodination. | Unambiguous N1-methylation early on. |

| Potential Challenge | Possibility of N2-methylation, although N1 is favored. | Potentially different reactivity of N-methylated indazole towards iodination compared to the NH-indazole. |

Pathway A is generally well-documented for analogous systems and relies on the robust and regioselective iodination of the indazole core as the initial step. Pathway B ensures the N1 position is blocked from the outset, which can be advantageous if N2-methylation is a concern with a specific substrate, though this is less common under the conditions described[2].

Visualizing the Synthetic Pathways

The following diagrams illustrate the two proposed synthetic routes.

Caption: Synthetic route for Pathway A.

Caption: Synthetic route for Pathway B.

Conclusion

The synthesis of 4-chloro-3-iodo-1-methyl-1H-indazole is efficiently achieved from 4-chloro-1H-indazole through a two-step sequence of iodination and N-methylation. This guide has detailed two logical and experimentally sound pathways, providing the necessary protocols and mechanistic rationale for their successful implementation. By understanding the principles of regioselectivity in both the iodination and methylation steps, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and the development of novel therapeutics.

References

-

Reddy, T. S., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(3), 100-153. Available at: [Link]

-

MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Navigating the Synthesis and Characterization of 4-Chloro-3-iodo-1-methyl-1H-indazole: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the physical properties, synthesis, and characterization of the heterocyclic compound 4-Chloro-3-iodo-1-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive resource, amalgamating theoretical knowledge with practical insights to facilitate the use of this compound in research and development.

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The specific substitution pattern of 4-Chloro-3-iodo-1-methyl-1H-indazole makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for therapeutic applications. Understanding its fundamental physical and chemical properties is paramount for its effective utilization.

Core Physical Properties

Precise experimental data for 4-Chloro-3-iodo-1-methyl-1H-indazole is not extensively available in public literature, a common challenge with specialized research compounds. However, based on its structure and data from related compounds, we can delineate its key physical characteristics.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₆ClIN₂ | |

| Molecular Weight | 308.51 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | General observation for similar compounds |

| Melting Point | Not reported. Likely >100 °C. | Estimation based on substituted indazoles |

| Boiling Point | Not reported. Expected to be high. | Estimation based on structure |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; and likely insoluble in water. | Based on the polarity of N-methylated indazoles[1] |

| CAS Number | 1015846-58-8 |

Synthesis and Purification: A Proposed Pathway

A robust synthetic route to 4-Chloro-3-iodo-1-methyl-1H-indazole can be devised based on established methodologies for the functionalization of the indazole core. The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-1H-indazole.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole.

Step 1: Iodination of 4-Chloro-1H-indazole

The introduction of an iodine atom at the C3 position of the indazole ring is a critical step. This can be achieved through electrophilic iodination.

Protocol:

-

Dissolution: Dissolve 4-chloro-1H-indazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the indazole nitrogen, facilitating the subsequent electrophilic attack.

-

Iodination: Slowly add a solution of iodine (I₂) in DMF to the reaction mixture. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude product, 4-chloro-3-iodo-1H-indazole, can be purified by column chromatography on silica gel.

Step 2: N-Methylation of 4-Chloro-3-iodo-1H-indazole

The final step involves the regioselective methylation of the N1 position of the indazole ring.

Protocol:

-

Dissolution: Dissolve the purified 4-chloro-3-iodo-1H-indazole in a polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the indazole.

-

Methylation: Introduce the methyl group by adding methyl iodide (CH₃I) to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion.

-

Monitoring: Track the reaction's progress using TLC.

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

-

Purification: The final product, 4-Chloro-3-iodo-1-methyl-1H-indazole, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure compound.

Spectroscopic Characterization: An Analytical Framework

Due to the absence of specific experimental spectra in the public domain, this section outlines the expected spectroscopic features of 4-Chloro-3-iodo-1-methyl-1H-indazole based on its chemical structure and data from analogous compounds.

Diagram of the Analytical Workflow

Caption: Workflow for the spectroscopic analysis of the target compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region (typically δ 7.0-8.5 ppm) will display a characteristic splitting pattern for the three protons on the benzene ring. The N-methyl group will appear as a singlet at approximately δ 3.8-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The N-methyl carbon will resonate in the upfield region (around δ 35-40 ppm). The aromatic and heterocyclic carbons will appear in the downfield region (δ 110-150 ppm). The carbon bearing the iodine atom (C3) is expected to be significantly shielded compared to its non-iodinated counterpart.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum should display a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 308.51 g/mol . The isotopic pattern of the molecular ion will be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

-

C-I stretching: ~500-600 cm⁻¹

Conclusion

While specific experimental data for 4-Chloro-3-iodo-1-methyl-1H-indazole remains scarce in publicly accessible literature, this guide provides a robust framework for its synthesis, purification, and characterization. The proposed methodologies are grounded in established chemical principles and data from structurally related compounds, offering a reliable starting point for researchers. The detailed analytical expectations will aid in the structural confirmation of the synthesized compound, paving the way for its application in drug discovery and other areas of chemical research.

References

- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available from: [Link]

- MedChemComm. The impact of N-methylation on aqueous solubility and lipophilicity. 2015, 6, 1787-1797.

Sources

Methodological & Application

Application Notes & Protocols: High-Purity Isolation of 4-Chloro-3-iodo-1-methyl-1H-indazole

Introduction: The Critical Role of Purity

4-Chloro-3-iodo-1-methyl-1H-indazole is a key heterocyclic building block in modern medicinal chemistry and drug development. Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] The synthetic utility of this intermediate, especially in cross-coupling reactions where the iodo-group is displaced, places stringent demands on its purity. The presence of even minor impurities, such as regioisomers or unreacted starting materials, can lead to complex downstream reaction mixtures, significantly complicating the synthesis of the final active pharmaceutical ingredient (API) and potentially introducing difficult-to-remove, structurally similar byproducts.

This guide provides a comprehensive overview of robust purification techniques for 4-Chloro-3-iodo-1-methyl-1H-indazole, moving beyond simple step-by-step instructions to explain the underlying chemical principles. The protocols are designed to be self-validating, ensuring researchers can achieve high purity (>99%) and confidently advance their research and development programs.

Understanding the Impurity Profile

Effective purification begins with a clear understanding of potential impurities. The synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole typically proceeds via one of two general routes: (A) N-methylation of 4-chloro-3-iodo-1H-indazole or (B) iodination of 4-chloro-1-methyl-1H-indazole. This knowledge allows us to anticipate the most probable impurities.

Common Impurities in the Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole:

| Impurity Type | Specific Example(s) | Rationale for Presence | Relative Polarity |

| Unreacted Precursor | 4-chloro-3-iodo-1H-indazole | Incomplete N-methylation (Route A) | More Polar (due to N-H) |

| Unreacted Precursor | 4-chloro-1-methyl-1H-indazole | Incomplete iodination (Route B) | Less Polar |

| Regioisomers | Isomers from N-methylation (e.g., 2-methyl) or iodination | Non-selective reaction conditions | Similar Polarity |

| Over-reaction Byproduct | Di-iodinated indazole species | Excess iodinating agent | Less Polar |

| Reagents/Solvents | DMF, KOH, Iodine, Methyl Iodide | Residual from reaction work-up | Highly Polar or Volatile |

Purification Workflow: A Multi-Step Strategy

A multi-step approach is recommended for achieving the highest purity. The general workflow involves an initial extractive work-up followed by chromatography and an optional final polishing step via recrystallization.

Caption: General purification workflow for 4-Chloro-3-iodo-1-methyl-1H-indazole.

Detailed Protocols

Protocol 1: Aqueous Extractive Work-up

This initial step is crucial for removing inorganic salts, highly polar reagents (like DMF or DMSO), and any remaining base or acid from the crude reaction mixture.

Methodology:

-

Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., DMF).

-

Dissolution: Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

-

Aqueous Wash: Transfer the organic solution to a separatory funnel. a. Wash with a 10% aqueous sodium thiosulfate or sodium bisulfite solution to quench any residual iodine.[3] b. Wash with deionized water (2 x 20 mL). c. Wash with saturated aqueous sodium chloride (brine) (1 x 20 mL) to facilitate phase separation.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude solid product.

Scientist's Note (Trustworthiness): The color change (or lack thereof) during the thiosulfate wash provides a visual confirmation of iodine removal. The brine wash is critical for removing residual water from the organic phase, which is important as water can negatively impact the resolution of silica gel chromatography.

Protocol 2: Flash Column Chromatography

Chromatography is the primary method for separating the target compound from structurally similar impurities like precursors and regioisomers.

Methodology:

-

Adsorbent Preparation: Prepare a slurry of silica gel (60-120 or 230-400 mesh) in the initial eluent (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into a column of appropriate size and allow it to pack under positive pressure.

-

Sample Loading: Dissolve the crude product from the work-up in a minimal amount of DCM or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: a. Begin elution with a low-polarity mobile phase (e.g., 5% EtOAc/Hexane) to elute non-polar byproducts. b. Gradually increase the solvent polarity (e.g., to 10-30% EtOAc/Hexane) to elute the target compound, 4-Chloro-3-iodo-1-methyl-1H-indazole. This gradient approach is adapted from purification methods for similar N-methyl indazole derivatives.[3]

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.

-

Product Isolation: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the purified product.

Scientist's Note (Expertise): Dry loading is highly recommended for compounds that are sparingly soluble in the eluent, as it prevents band broadening and leads to superior separation. The choice of a gradient elution is strategic; it ensures that less polar impurities (like over-iodinated products) are washed off first, followed by the target molecule, and finally the more polar impurities (like the N-H precursor), maximizing resolution.

Protocol 3: Recrystallization

Recrystallization is an excellent final polishing step to achieve the highest possible purity and obtain a crystalline solid, which is often desirable for accurate weighing and subsequent reactions.

Methodology:

-

Solvent Screening: In small test tubes, test the solubility of the purified product (approx. 20-30 mg) in various solvent systems at room temperature and upon heating. Ideal systems are those where the compound is sparingly soluble at room temperature but fully soluble when hot. Promising systems for indazoles include:

-

Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent system to the solid until it is completely dissolved.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize yield.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to a constant weight.

Scientist's Note (Validation): The purity of the recrystallized material should be confirmed by measuring its melting point. A sharp melting point range close to the literature value indicates high purity. The mother liquor can be retained and re-processed if initial yields are low.

Quality Control & Purity Validation

No purification is complete without rigorous analytical validation.

-

Thin Layer Chromatography (TLC): An indispensable tool for real-time monitoring of column chromatography fractions and for a quick assessment of purity. A single spot under visualization (e.g., UV light at 254 nm) is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. Purity is reported as the area percentage of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the purified compound and for detecting any remaining impurities.[3] The absence of signals corresponding to known impurities is a strong indicator of purity.

-

Melting Point Analysis: Pure crystalline solids have sharp, defined melting points.[2] A broad or depressed melting point suggests the presence of impurities.

Choosing the Right Purification Strategy

The optimal purification strategy depends on the scale of the synthesis and the initial purity of the crude material.

Caption: Decision tree for selecting a purification strategy.

References

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

-

Shaik, S. P., et al. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available from: [Link]

-

Yoo, W., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

-

MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

-

Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. Available from: [Link]

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

-

National Institutes of Health. (2019). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available from: [Link]

-

National Institutes of Health. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

Sources

Application Notes and Protocols for 4-Chloro-3-iodo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-3-iodo-1-methyl-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant molecules. Its unique bioisosteric relationship with indole allows for the exploration of novel chemical space and intellectual property. The compound 4-Chloro-3-iodo-1-methyl-1H-indazole is a highly functionalized building block of significant interest in the synthesis of complex therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1] The strategic placement of the chloro, iodo, and methyl groups offers multiple points for diversification and fine-tuning of physicochemical and pharmacological properties. The iodo group at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[2][3] This guide provides a comprehensive overview of the safe handling, storage, and a detailed protocol for a common synthetic application of this versatile reagent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 4-Chloro-3-iodo-1-methyl-1H-indazole is fundamental to its safe handling and effective use.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClIN₂ | N/A |

| Molecular Weight | 308.51 g/mol | N/A |

| Appearance | Likely a solid | |

| Storage Temperature | -20°C | [4] |

PART 1: Safe Handling and Storage

Given the absence of a specific Safety Data Sheet (SDS) for 4-Chloro-3-iodo-1-methyl-1H-indazole, the following guidelines are based on data from structurally similar halogenated indazoles.[5][6] It is imperative to treat this compound with the caution required for a potentially hazardous substance.

Hazard Assessment

Based on analogous compounds, 4-Chloro-3-iodo-1-methyl-1H-indazole should be considered as having the following potential hazards:

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

| Body Part | Required PPE | Rationale |

| Hands | Nitrile or neoprene gloves | Provides a chemical-resistant barrier.[7] |

| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne particles.[7] |

| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[7] |

| Body | Laboratory coat | Protects skin from accidental contact.[7] |

| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[7] |

Engineering Controls

All handling of solid 4-Chloro-3-iodo-1-methyl-1H-indazole and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent degradation.

-

Temperature: Store at -20°C for long-term stability.[4]

-

Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Aryl iodides can be light-sensitive, which may promote de-iodination.[8]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent degradation from air and moisture.[8][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6][10]

De-iodination: A significant concern with iodo-substituted indazoles is the potential for de-iodination, leading to the formation of the corresponding des-iodo impurity.[8] This can be catalyzed by:

-

Transition metal catalysts (e.g., palladium) in the presence of a hydrogen source.

-

Reducing agents.

-

Light exposure.

-

Elevated temperatures.[8]

Careful control of reaction conditions and proper storage are essential to mitigate this side reaction.

PART 2: Emergency Protocols

Spill Response

A tiered response is necessary depending on the scale of the spill.

Caption: Spill Response Decision Tree.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

PART 3: Application Protocol - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. For 4-Chloro-3-iodo-1-methyl-1H-indazole, the greater reactivity of the carbon-iodine bond allows for selective coupling at the 3-position.[3]

Reaction Scheme

Caption: General Suzuki-Miyaura Coupling Scheme.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

4-Chloro-3-iodo-1-methyl-1H-indazole

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen supply

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-iodo-1-methyl-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The reaction mixture should be a suspension.

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-Chloro-3-aryl-1-methyl-1H-indazole.

Rationale for Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency with a broad range of substrates.

-

Base: Sodium carbonate is a common and effective inorganic base for this transformation. It is crucial for the transmetalation step of the catalytic cycle.

-

Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is standard for Suzuki couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base. Degassing the solvents is critical to prevent oxidation of the palladium catalyst.

-

Inert Atmosphere: Palladium catalysts in their active form are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

References

-

MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole. Retrieved from [Link]

-

Wang, F., Wang, J., Liu, R., & He, Z. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-83. Retrieved from [Link]

-

Mokhtari, B., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

-

An Improved Preparation of 4-Chloro-1H-indazole (V). (2006). Organic Preparations and Procedures International, 38(4), 355-359. Retrieved from [Link]

-

Neilson, A. H., & Allard, A. S. (1991). Halogenated aromatics: fate and microbial degradation. Environmental Science & Technology, 25(4), 584-591. Retrieved from [Link]

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet: 5-Chloro-3-iodo-1H-indazole. Retrieved from [Link]

-

Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indazole. Retrieved from [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Catalysts, 13(4), 651. Retrieved from [Link]

-

Kim, S., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(16), 4272-4275. Retrieved from [Link]

-

SynZeal. (n.d.). Safety Data Sheet: Ambroxol Impurity 2. Retrieved from [Link]

-

Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Molecules, 25(1), 196. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]

-

Rodrigues, M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

-

O'Reilly, A. M., et al. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Journal of Fungi, 10(11), 903. Retrieved from [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(7), 2969. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 100(1-3), 29-36. Retrieved from [Link]

-

Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2006). European Journal of Organic Chemistry, 2006(18), 4153-4163. Retrieved from [Link]

-

ChemUniverse. (n.d.). 4-CHLORO-3-IODO-1H-INDAZOLE [P95095]. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-methyl-1H-indazole [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. usbio.net [usbio.net]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.fi [fishersci.fi]

- 10. fishersci.com [fishersci.com]

- 11. synzeal.com [synzeal.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Application Note: Strategic Derivatization of 4-Chloro-3-iodo-1-methyl-1H-indazole for Biological Screening Libraries

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of 4-chloro-3-iodo-1-methyl-1H-indazole, a highly versatile building block for creating diverse small molecule libraries. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions at the C3-position, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, we outline a standard workflow for high-throughput biological screening, using a representative kinase inhibition assay as a practical example for assessing the biological activity of the synthesized derivatives.

Introduction: The Indazole Scaffold in Drug Discovery

The 1H-indazole ring system is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Its structural resemblance to purine and indole allows it to function as a bioisostere, engaging in key hydrogen bonding and aromatic interactions within enzyme active sites.[1] This has led to its incorporation into blockbuster drugs such as the tyrosine kinase inhibitors Axitinib and Pazopanib.[1][2]

The strategic value of the 4-chloro-3-iodo-1-methyl-1H-indazole intermediate lies in its pre-configured handles for diversification:

-

C3-Iodo Group: An excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[4]

-

N1-Methyl Group: This modification prevents tautomerization and unwanted N-H reactivity, simplifying reaction outcomes and ensuring that diversification occurs at the desired position.[5]

-

C4-Chloro Group: This electron-withdrawing group modulates the electronic properties of the indazole core and can serve as an additional site for modification in more advanced synthetic schemes.

This guide provides the necessary protocols to leverage this building block for the rapid generation of compound libraries aimed at hit discovery.

Synthesis of the Core Intermediate

The synthesis of 4-chloro-3-iodo-1-methyl-1H-indazole is a straightforward, three-step process starting from commercially available materials. The workflow is designed to be robust and scalable.

Caption: Synthetic workflow for the core intermediate.

Protocol 2.1: Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole

Step 1: Iodination of 4-Chloro-1H-indazole

-

To a stirred solution of 4-chloro-1H-indazole (1.0 eq) in dimethylformamide (DMF, ~0.5 M), add potassium hydroxide (KOH, 4.0 eq) in portions.

-

After stirring for 15 minutes at room temperature, add a solution of iodine (I₂, 2.0 eq) in DMF dropwise.

-

Stir the reaction mixture for 1-2 hours at room temperature. Monitor completion by TLC or LC-MS.

-

Upon completion, pour the mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench excess iodine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-chloro-3-iodo-1H-indazole, which can often be used directly in the next step.

Step 2: N-Methylation of 4-Chloro-3-iodo-1H-indazole

-

Dissolve the crude 4-chloro-3-iodo-1H-indazole (1.0 eq) in acetone (~0.4 M) and cool the solution to 0 °C.

-

Add powdered KOH (1.5 eq) and stir for 15 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise at 0 °C and allow the reaction to stir for 2-4 hours, warming to room temperature.

-

Monitor the reaction by TLC or LC-MS. The N1-methylated product is typically the major regioisomer.

-

Once complete, evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-chloro-3-iodo-1-methyl-1H-indazole.

C3-Position Derivatization via Cross-Coupling

The C3-iodo group is the primary site for diversification. The following palladium-catalyzed reactions are highly reliable for installing a wide range of chemical functionalities.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is exceptionally versatile for introducing aryl, heteroaryl, or vinyl groups, which are critical for exploring SAR by modifying steric and electronic properties.[4][6]

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 3.1.1: Typical Suzuki Coupling with an Arylboronic Acid

-

To a microwave vial or reaction flask, add 4-chloro-3-iodo-1-methyl-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Add a degassed solvent mixture, typically Dioxane and Water (4:1, ~0.2 M).

-

Seal the vessel and heat the reaction at 90-120 °C for 8-16 hours (or using microwave irradiation, e.g., 120 °C for 40 minutes) until completion is observed by LC-MS.[7]

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (eq) | Conditions | Indicative Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Dioxane/H₂O, 100 °C, 12h | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Dioxane/H₂O, 100 °C, 12h | 80-90 |

| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (3) | DMF, 90 °C, 10h | 75-85 |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O, 100 °C, 12h | 80-92 |

| Data adapted from analogous reactions in the literature. Yields are indicative.[4][5] |

Sonogashira Coupling: C-C Alkyne Installation

The Sonogashira reaction introduces a rigid alkyne linker, a valuable motif for probing deeper pockets in target proteins or as a handle for subsequent click chemistry.[8][9]

Protocol 3.2.1: Typical Sonogashira Coupling with a Terminal Alkyne

-

To a dry reaction flask, add 4-chloro-3-iodo-1-methyl-1H-indazole (1.0 eq) and copper(I) iodide (CuI, 0.05 eq).

-

Evacuate and backfill with an inert gas three times.

-

Add a degassed solvent such as DMF or THF (~0.3 M), followed by an amine base like triethylamine (TEA, 3.0 eq).

-

Add the terminal alkyne (1.2 eq) and the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(PPh₃)₂ (0.03 eq).

-

Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate, dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl, water, and brine.

-

Dry the organic layer (Na₂SO₄), concentrate, and purify by silica gel chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for installing primary or secondary amines, which are crucial for introducing hydrogen bond donors/acceptors and basic centers to improve pharmacokinetic properties.[10][11][12]

Protocol 3.3.1: Typical Buchwald-Hartwig Amination

-

To a dry Schlenk tube, add 4-chloro-3-iodo-1-methyl-1H-indazole (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a specialized phosphine ligand (e.g., Xantphos, 0.08 eq), and a strong, non-nucleophilic base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the amine coupling partner (1.2 eq) and a dry, degassed solvent such as dioxane or toluene (~0.2 M).

-

Seal the tube and heat the reaction at 100-110 °C for 12-24 hours.

-

Monitor progress by LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via silica gel chromatography.

Application in Biological Screening

The synthesized library of indazole derivatives is now ready for biological evaluation. High-Throughput Screening (HTS) is the standard method for rapidly assessing the activity of thousands of compounds against a specific biological target.[13][14][15]

Caption: A typical workflow for High-Throughput Screening (HTS).

Protocol 4.1: General Protocol for a Kinase Inhibition Assay (Fluorescence-Based)

Given that many indazole derivatives are kinase inhibitors, this protocol provides a representative example of a primary screen.[1][2]

Materials:

-

Kinase of interest (e.g., VEGFR-2)

-

Fluorescently-labeled peptide substrate

-

Adenosine triphosphate (ATP)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Stop solution (e.g., EDTA to chelate Mg²⁺)

-

384-well microplates (low-volume, black)

-

Synthesized indazole compound library (10 mM stocks in DMSO)

-

Acoustic liquid handler or pintool for compound dispensing

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of each compound from the library stock plates into the 384-well assay plates to achieve a final screening concentration of 10 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls.

-

Enzyme Addition: Add the kinase enzyme diluted in assay buffer to all wells except the positive controls.

-

Initiation of Reaction: Add a solution of the peptide substrate and ATP (at its Km concentration) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

-

Stopping the Reaction: Add the stop solution to all wells to quench the kinase activity.

-

Detection: Read the fluorescence intensity on a compatible plate reader. A decrease in signal (relative to DMSO controls) indicates phosphorylation of the substrate and thus, kinase inhibition.

-

Data Analysis: Normalize the data using the positive and negative controls. Calculate the Z-factor for each plate to assess assay quality.[13] Hits are typically defined as compounds that cause an inhibition greater than three standard deviations from the mean of the negative controls.

-

Hit Confirmation: Confirmed hits are re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).

Conclusion

The 4-chloro-3-iodo-1-methyl-1H-indazole scaffold is an exceptionally powerful starting point for the development of novel bioactive molecules. By employing robust and well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, researchers can rapidly generate large and diverse libraries of compounds. The subsequent evaluation of these libraries through systematic high-throughput screening provides a clear and effective path toward the identification of potent and selective hits for drug discovery programs.

References

-

Lee, J. H., & Park, C. H. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

-

Shafi, S., et al. (2019). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Chemistry: Current Research. Available at: [Link]

-

Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. Available at: [Link]

-

Zheng, B., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

-

Ben-Abdelmoumen, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]

-

Anonymous. (2011). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ChemInform. Available at: [Link]

-

Perron, V., et al. (2007). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]

-

Witulski, B., et al. (2000). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett. Available at: [Link]

-

Baell, J. B., & Walters, M. A. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Future Medicinal Chemistry. Available at: [Link]

-

Ben-Abdelmoumen, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. Available at: [Link]

-

Anonymous. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Magano, J., & Monn, J. A. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

-

Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

-

An, H. (2011). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]

-

Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]

-

Organic Chemistry Portal. (2022). Suzuki Coupling. YouTube. Available at: [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Anonymous. (2019). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

-

LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

-

IGI Global. (2023). Synthesis, Properties, and Biological Activities of Indazole. IGI Global. Available at: [Link]

-

ResearchGate. (2021). Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug | MDPI [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 14. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole

I have now gathered sufficient information to create the comprehensive technical support guide. The searches have provided:

-

A detailed, step-by-step protocol for the synthesis of the starting material, 4-chloro-1H-indazole.

-

Established general procedures for the iodination of the indazole ring at the C3 position.

-

Multiple approaches for the N-methylation of indazoles, with insights into achieving regioselectivity for the desired N1-isomer.

-

An understanding of the factors influencing N-alkylation regioselectivity, including the role of substituents, bases, and solvents. This is crucial for addressing the specific challenges posed by the 4-chloro substituent.

-

Information on potential side reactions and purification strategies, such as the separation of N1 and N2 isomers.

-

The context of substituted indazoles in medicinal chemistry, which reinforces the importance of this synthesis.

-

Sufficient technical details to construct troubleshooting guides, FAQs, and detailed experimental protocols with explanations for the choices made.

-

Authoritative sources that can be cited to support the scientific integrity of the guide.

While a single document detailing the exact, optimized synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole was not found, the collected information from various sources provides all the necessary building blocks to create a comprehensive and well-supported technical guide. I can now proceed with structuring this information into the required format, including the troubleshooting Q&A, detailed protocols, data tables, diagrams, and a complete reference list. Therefore, no further searches are required.

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole. As a critical building block in various pharmaceutical endeavors, optimizing its synthesis for yield and purity is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this multi-step synthesis.

Introduction to the Synthetic Challenge

The synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole involves a three-stage process: the formation of the 4-chloro-1H-indazole core, subsequent iodination at the C3 position, and finally, regioselective methylation at the N1 position. Each step presents unique challenges that can impact the overall yield and purity of the final product. The presence of the electron-withdrawing chloro group at the 4-position influences the reactivity of the indazole ring, necessitating careful optimization of reaction conditions. This guide provides a systematic approach to overcoming these challenges, grounded in established chemical principles and supported by literature precedents.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic pathway, the following diagram outlines the key transformations and intermediate stages.

Technical Support Center: Regioselectivity in the Halogenation of 1-Methyl-1H-Indazole

Welcome to the technical support guide for the regioselective halogenation of 1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the position of halogenation on this critical scaffold. Halogenated indazoles are vital intermediates in the synthesis of pharmaceuticals, making the control of their regiochemistry a paramount concern.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Part 1: Frequently Asked Questions & Fundamental Principles

This section addresses the foundational concepts governing the reactivity of the 1-methyl-1H-indazole core, which are essential for troubleshooting and method development.

Q1: What are the primary sites of electrophilic halogenation on 1-methyl-1H-indazole, and why?

Answer: The 1-methyl-1H-indazole scaffold presents several potential sites for electrophilic attack. The reactivity is governed by the electron density of the bicyclic system. The primary sites of interest are the C3 position on the pyrazole ring and the C5 and C7 positions on the benzene ring.

-

C3 Position: This is the most nucleophilic carbon and the kinetically favored site for electrophilic substitution. The lone pair of the N2 nitrogen atom strongly contributes to the electron density at C3, making it highly susceptible to attack by electrophiles like Br⁺, I⁺, or Cl⁺.

-

Benzene Ring (C4, C5, C6, C7): These positions react via a classical electrophilic aromatic substitution (SEAr) mechanism. The fused pyrazole ring acts as an activating group. The N1-methyl group, being part of the electron-donating pyrazole system, helps activate the fused benzene ring. Substitution typically favors the C5 and C7 positions, analogous to ortho/para-directing effects, although mixtures are common.

Below is a diagram illustrating the key reactive positions on the 1-methyl-1H-indazole core.

Caption: Reactivity map of 1-methyl-1H-indazole towards electrophiles.

Q2: I am observing halogenation primarily at the C3 position. Is this expected?

Answer: Yes, exclusive or predominant C3 halogenation is the most commonly observed outcome, especially under mild reaction conditions. As explained in Q1, the C3 position is the most electron-rich and therefore the most reactive site for electrophilic attack. Many standard protocols using N-halosuccinimides (NXS) reagents at or below room temperature are designed to leverage this inherent reactivity to produce 3-halo-1-methyl-1H-indazoles.

The preference for C3 functionalization is a well-documented aspect of indazole chemistry, making it a reliable route for introducing a chemical handle for further modifications like cross-coupling reactions.[3]

Q3: Which halogenating agents are recommended, and what are their differences?

Answer: The choice of halogenating agent is critical for controlling both reactivity and selectivity. While elemental halogens (Br₂, I₂) can be used, they are often hazardous and can lead to over-halogenation and poor selectivity. N-halosuccinimides (NXS) are generally preferred for their ease of handling and milder reactivity.[3]

| Reagent | Full Name | Abbreviation | Common Use & Characteristics |

| N-Bromosuccinimide | NBS | The most common reagent for C3-bromination. Mild, crystalline solid. Can be activated by acid or light, but often used directly.[3] | |

| N-Iodosuccinimide | NIS | Used for C3-iodination. Generally less reactive than NBS. Often requires an acid catalyst (e.g., TFA) or activation to achieve good conversion.[4] | |

| N-Chlorosuccinimide | NCS | Used for C3-chlorination. Typically the least reactive of the three and may require more forcing conditions or specific catalytic systems to be effective. |

Part 2: Troubleshooting Guide & Optimization

This section provides solutions to specific experimental problems you may encounter.

Q4: My reaction yields a mixture of C3 and C5-halogenated products. How can I improve selectivity for the C3 position?

Answer: Obtaining a mixture indicates that the reaction conditions are sufficiently energetic to promote the slower SEAr reaction on the benzene ring in competition with the faster attack at C3. To favor C3-halogenation, you must adjust conditions to favor the kinetic product.

Troubleshooting Steps:

-

Lower the Reaction Temperature: This is the most effective tool for enhancing kinetic control. Start the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. This significantly disfavors the higher activation energy pathway leading to C5 substitution.

-

Change the Solvent: Polar, protic solvents (like acetic acid) or strong Lewis acidic solvents can activate the halogenating agent and promote SEAr. Switch to less polar, aprotic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), or Acetonitrile (MeCN).

-

Avoid Acid Catalysts: Unless necessary for reagent activation (e.g., with NIS), avoid adding Brønsted or Lewis acids. These will dramatically accelerate SEAr on the benzene ring. If an acid is required, use a substoichiometric amount of a weaker acid.

-

Check Reagent Purity: Old or impure NBS can contain free bromine and HBr, which can lead to more aggressive and less selective reactions.[3] Use freshly recrystallized NBS if you suspect contamination.

Q5: Is it possible to selectively halogenate the C5 position over the C3 position?

Answer: Achieving high selectivity for the C5 position via direct halogenation is challenging due to the intrinsically higher reactivity of the C3 position. There is no universally effective, high-yielding protocol for direct C5-halogenation that completely avoids C3 substitution.

However, you can steer the reaction towards C5-enrichment by employing conditions that strongly favor SEAr:

-

Use of a Strong Acid: Performing the reaction in a strong protic acid like sulfuric acid or with a strong Lewis acid catalyst can protonate the pyrazole ring, deactivating it towards electrophilic attack and making SEAr on the benzene ring the only viable pathway. This is a harsh method and may not be suitable for sensitive substrates.

-

Blocking the C3 Position: A more reliable, albeit longer, strategy involves protecting or blocking the C3 position. One could perform a C3-silylation, conduct the halogenation which would be directed to the benzene ring, and then remove the silyl group.

-

Directed Ortho Metalation (DoM): A more advanced strategy involves using a directing group at the N1 position which can direct lithiation to the C7 position, followed by quenching with an electrophilic halogen source. This provides C7-selectivity, not C5, but illustrates a non-SEAr approach to functionalizing the benzene ring.

Q6: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?

Answer: Low conversion can stem from several factors related to reagents, conditions, or the substrate itself.

Caption: Troubleshooting workflow for low-yielding halogenation reactions.

Part 3: Validated Experimental Protocols

These protocols provide a reliable starting point for achieving high regioselectivity. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Selective C3-Bromination of 1-Methyl-1H-indazole

This protocol is optimized for high selectivity towards the C3 position using N-Bromosuccinimide (NBS).

Materials:

-

1-Methyl-1H-indazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-methyl-1H-indazole in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add NBS portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any remaining electrophilic bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-1-methyl-1H-indazole.

Protocol 2: Selective C3-Iodination of 1-Methyl-1H-indazole

This protocol uses N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) to achieve efficient C3-iodination.[4]

Materials:

-

1-Methyl-1H-indazole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Trifluoroacetic acid (TFA) (0.1 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-methyl-1H-indazole in anhydrous MeCN (approx. 0.2 M) in a round-bottom flask.

-

Add NIS to the solution, followed by the catalytic amount of TFA at room temperature.

-

Stir the mixture at room temperature. The reaction is typically slower than bromination; monitor by TLC or LC-MS (may take 4-12 hours).

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

-

Quench and work up the reaction as described in Protocol 1 (washing with Na₂S₂O₃, NaHCO₃, and brine).

-

Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to afford pure 3-iodo-1-methyl-1H-indazole.

References

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-151. [Link]

-

Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567-4572. [Link]

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

-

Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF3−H2O: An Efficient Reagent System for Halogenation of Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

-

Asif, M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

-

Masterson, J. (2011). N-Bromosuccinimide (NBS). Reagent Friday. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3-iodo-1-methyl-1H-indazole Isomers

Welcome to the technical support center for the purification of 4-Chloro-3-iodo-1-methyl-1H-indazole and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these specific halogenated indazole derivatives. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.

Introduction to the Challenge

The purification of 4-Chloro-3-iodo-1-methyl-1H-indazole isomers presents a significant challenge due to the similar physicochemical properties of the potential regioisomers that can arise during synthesis. The key isomers of concern are the desired 1-methyl, and the often-undesired 2-methyl isomer, alongside other potential positional isomers depending on the synthetic route. Their structural similarity leads to co-elution in chromatography and difficulty in selective crystallization, complicating the isolation of the target molecule with high purity.